![molecular formula C16H17N3O B3856705 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B3856705.png)
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide
Description
N'-{(E)-[4-(Propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide is a hydrazone derivative featuring a pyridine-3-carbohydrazide backbone conjugated with a 4-isopropylphenyl group via an E-configuration methylidene linkage. This compound belongs to a broader class of Schiff base derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and metal-chelating properties.
Properties
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12(2)14-7-5-13(6-8-14)10-18-19-16(20)15-4-3-9-17-11-15/h3-12H,1-2H3,(H,19,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDPPFEUOXWMY-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: New compounds with different functional groups replacing the hydrazone group.
Scientific Research Applications
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The compound’s hydrazone group can interact with biological targets, disrupting normal cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Halogen-Substituted Pyridine-3-carbohydrazides
describes several pyridine-3-carbohydrazides with halogenated phenyl groups (Table 1). These compounds exhibit distinct physical and spectroscopic properties due to electronic and steric effects of substituents:
Key Differences :
- The target compound’s isopropyl group confers greater hydrophobicity compared to halogenated analogs, which may reduce aqueous solubility but improve lipid bilayer penetration.
Quinoline-Based Carbohydrazides
and highlight quinoline derivatives such as N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide. These compounds exhibit:
- Enhanced Metal Chelation: The hydroxyquinoline moiety facilitates binding to Cu(II) and Zn(II) ions, forming stable 1:2 (metal:ligand) complexes .
- Biological Activity: Quinoline derivatives often show superior antimicrobial and anticancer activity compared to simpler phenyl-substituted analogs due to extended π-conjugation and rigid planar structures .
Contrast with Target Compound :
- The absence of a quinoline ring in the target compound may limit its metal-binding versatility but could reduce toxicity risks associated with polyaromatic systems.
Piperidine- and Heterocycle-Modified Derivatives
describes N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, which incorporates a piperidine ring. This modification:
Comparison :
- The target compound’s isopropyl group is less basic than piperidine but offers a balance between lipophilicity and metabolic stability.
Metal Complexation Behavior
reports that pyridine-carbohydrazides with hydroxyquinoline substituents form stable Cu(II) and Zn(II) complexes. Theoretical and experimental studies confirm a 1:2 metal-to-ligand stoichiometry, with ligand geometry dictating complex stability .
Implications for Target Compound :
- While the target compound lacks hydroxyquinoline’s chelating hydroxyl group, its pyridine and hydrazide moieties may still coordinate metals, albeit with lower affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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